The compound is classified as an organic amine and is primarily used as a building block in the synthesis of pharmaceutical compounds. It is particularly relevant in the field of medicinal chemistry for its potential therapeutic effects. The IUPAC name for this compound is N'-(1-benzylpiperidin-3-yl)-N'-methylethane-1,2-diamine, and it can be found in databases such as PubChem and BenchChem, which provide detailed chemical information and synthesis pathways .
The synthesis of N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine typically involves a multi-step process:
The molecular structure of N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine can be described using various chemical descriptors:
The presence of both basic amine groups allows for interactions with various biological targets, making it a versatile compound in drug design .
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine can undergo several types of chemical reactions:
These reactions highlight the compound's reactivity and potential for further functionalization in synthetic applications.
The mechanism of action for N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets within biological systems:
The precise mechanism can vary based on the target receptor or enzyme being studied and is critical for understanding its pharmacological profile .
The physical and chemical properties of N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine include:
Property | Value |
---|---|
Molecular Weight | 271.41 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are essential for determining the compound's behavior in various environments and its suitability for different applications .
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine has multiple applications across different scientific fields:
Reductive amination serves as the cornerstone synthetic strategy for constructing the tertiary amine linkage between the 1-benzylpiperidin-3-yl scaffold and the N-methylethane-1,2-diamine moiety. This method capitalizes on the nucleophilicity of the secondary amine group in N-methylethylenediamine and the carbonyl electrophilicity of 1-benzylpiperidine-3-carbaldehyde precursors. Optimization studies reveal that sodium triacetoxyborohydride (STAB) in dichloromethane at ambient temperature achieves superior yields (78-82%) compared to sodium cyanoborohydride (65-70%) due to enhanced chemoselectivity and reduced side-product formation [1] [3]. Critical parameters influencing conversion rates include:
Table 1: Optimization of Reductive Amination Conditions
Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
NaBH(OAc)₃ | CH₂Cl₂ | 12 | 25 | 82 |
NaBH₃CN | MeOH | 24 | 25 | 68 |
NaBH₄ | THF | 6 | 0 | 45 |
NaBH(OAc)₃ | CH₃CN | 18 | 25 | 74 |
The secondary amine within the ethane-1,2-diamine chain serves as a versatile handle for structural diversification. Acylation reactions with sulfonyl chlorides in dichloromethane containing N,N-diisopropylethylamine (DIPEA) proceed with >90% conversion at 0-5°C. Notably, naphthalene-2-sulfonyl chloride derivatives generate crystalline sulfonamides suitable for X-ray crystallography analysis, confirming the spatial orientation of the benzylpiperidine moiety [6] [7]. N-Alkylation proves more challenging due to competitive tertiary amine quaternization; selective monoalkylation (85% yield) is achievable using primary alkyl bromides with sodium iodide catalyst in acetonitrile under microwave irradiation (80°C, 30 min). Key functionalization pathways include:
Scale-up beyond laboratory synthesis (100g+) exposes critical bottlenecks in the manufacturing route. Three primary challenges dominate:
Process intensification studies demonstrate that telescoping the reductive amination and sulfonylation steps without intermediate isolation improves overall yield by 15% and reduces solvent consumption by 60%. This strategy bypasses the instability of the free amine toward atmospheric CO₂, which forms carbamate impurities during storage [7].
Table 3: Comparative Analysis of Scalability Solutions
Challenge | Laboratory Solution | Pilot-Scale Adaptation | Economic Impact |
---|---|---|---|
Intermediate stability | Immediate use in next step | Telescoped synthesis | +15% yield |
Chiral separation | Analytical HPLC | Salt crystallization | -$8,000/kg |
Exotherm control | Ice bath | Jacketed reactor with controlled dosing | +$2,000/batch |
Solvent removal | Rotary evaporator | Thin-film distillation | 40% time reduction |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: